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molecular formula C8H10OS B1600713 3-(Methylthio)benzyl alcohol CAS No. 59083-33-9

3-(Methylthio)benzyl alcohol

Cat. No. B1600713
M. Wt: 154.23 g/mol
InChI Key: XEYJXUMJQBGDEL-UHFFFAOYSA-N
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Patent
US08076324B2

Procedure details

The title compound was prepared according to the process described in Example 183 via the intermediates (3-methylsulfanylphenyl)methanol (MS (ESI+): 155) and (3-methylsulfanylphenyl)acetonitrile (MS (ESI+): 164). In step c), the reaction mixture was not heated under reflux after the addition of the methyl acrylate, but stirred for 16 h at room temperature. From 2.9 g of (3-methylsulfanylphenyl)acetonitrile, 0.85 g of the title compound was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CS[C:3]1[CH:4]=[C:5]([CH2:9]O)C=C[CH:8]=1.[CH3:11][S:12][C:13]1[CH:14]=[C:15]([CH2:19][C:20]#[N:21])[CH:16]=[CH:17][CH:18]=1.C(OC)(=[O:25])C=C>>[CH3:11][S:12][C:13]1[CH:14]=[C:15]([CH2:19][C:20]#[N:21])[CH:16]=[CH:17][CH:18]=1.[CH3:11][S:12][C:13]1[CH:14]=[C:15]([C:19]2([C:20]#[N:21])[CH2:9][CH2:5][C:4](=[O:25])[CH2:3][CH2:8]2)[CH:16]=[CH:17][CH:18]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CSC=1C=C(C=CC1)CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CSC=1C=C(C=CC1)CC#N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)OC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 16 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was prepared
TEMPERATURE
Type
TEMPERATURE
Details
In step c), the reaction mixture was not heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CSC=1C=C(C=CC1)CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 2.9 g
Name
Type
product
Smiles
CSC=1C=C(C=CC1)C1(CCC(CC1)=O)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 0.85 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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